1-[(4-methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide
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Overview
Description
1-[(4-methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, an indole moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Indole Moiety: The indole group is introduced via a coupling reaction, often using Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is added through a sulfonation reaction, which involves the reaction of the compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-[(4-methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways . The sulfonyl group enhances the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-arylsulfonyl-3-acetylindole derivatives: These compounds share the indole and sulfonyl groups and exhibit similar biological activities.
4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid: This compound also features an indole moiety and a piperidine ring, making it structurally similar.
Uniqueness
1-[(4-methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and sulfonyl groups enhances its pharmacokinetic profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H25N3O4S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(1-methylindol-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H25N3O4S/c1-24-13-12-19-20(4-3-5-21(19)24)23-22(26)16-10-14-25(15-11-16)30(27,28)18-8-6-17(29-2)7-9-18/h3-9,12-13,16H,10-11,14-15H2,1-2H3,(H,23,26) |
InChI Key |
IFNHGLROGQPTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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